molecular formula C4H9NO2 B031702 4-Aminobutyric acid-2,2,3,3,4,4-d6 CAS No. 70607-85-1

4-Aminobutyric acid-2,2,3,3,4,4-d6

Cat. No. B031702
CAS RN: 70607-85-1
M. Wt: 109.16 g/mol
InChI Key: BTCSSZJGUNDROE-NMFSSPJFSA-N
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Description

4-Aminobutyric acid-2,2,3,3,4,4-d6 is a deuterated variant of 4-aminobutyric acid (GABA), which is a significant neurotransmitter in the brain that inhibits nerve transmission, thereby calming nervous activity. This deuterated form is particularly useful in scientific research for tracing and studying metabolic pathways and the molecular mechanism of GABAergic activity due to its stable isotopic labeling.

Synthesis Analysis

Research on the synthesis of related compounds, such as different substituted 4-aminobutanoic acids and their derivatives, provides insights into potential methods for synthesizing 4-Aminobutyric acid-2,2,3,3,4,4-d6. A common approach involves the initial preparation of esters, followed by hydrolysis, decarboxylation, and subsequent modification steps to introduce deuterium atoms at specific positions on the butanoic acid chain (Vasil'eva et al., 2016).

Molecular Structure Analysis

The molecular structure of aminobutyric acid derivatives can be complex, with studies on similar compounds revealing detailed crystalline structures and molecular conformations. For example, the crystal structure analysis of L-2-aminobutyric acid showed complex, fully ordered arrangements, providing a basis for understanding the structural aspects of its deuterated variants (Görbitz, 2010).

Chemical Reactions and Properties

The chemical behavior of 4-aminobutyric acid and its derivatives, including the deuterated forms, involves interactions that can lead to the formation of various compounds. For instance, the Maillard reaction between 4-aminobutyric acid and reducing sugars can yield pyrroles, 2-pyrrolidones, and pyridones, indicating the reactive versatility of this molecule (Tressl et al., 1993).

Physical Properties Analysis

Investigations into the physical properties of aminobutyric acid derivatives, such as diffusion and structural behavior, can provide insight into the physical characteristics of 4-Aminobutyric acid-2,2,3,3,4,4-d6. Studies have measured the binary mutual diffusion coefficients of these acids in aqueous solutions, offering data on their thermodynamic properties and behavior in solution (Rodrigo et al., 2019).

Chemical Properties Analysis

The chemical properties of 4-aminobutyric acid derivatives are influenced by their molecular structure. Functional group analyses, such as those conducted on similar molecules, provide insights into reactivity, stability, and potential chemical transformations. Spectroscopic studies, including FT-IR and NMR, can elucidate aspects of the chemical environment and electronic structure of these compounds, contributing to a deeper understanding of their chemical properties (Raju et al., 2015).

Scientific Research Applications

  • Physiological Processes in Plants : 4-Aminobutyric acid plays a crucial role in various physiological processes in plants, including stress response and nutrient uptake (Narayan & Nair, 1990).

  • Synthesis of Pharmacologically Active Compounds : The synthesis of 3,4-disubstituted aminobutyric acids, which have promising pharmacological activities, is facilitated by methods involving 4-aminobutyric acid (Vasil'eva et al., 2016).

  • Biosensors : A poly(4-aminobutyric acid) modified glassy carbon electrode can effectively oxidize ascorbic acid, dopamine, and uric acid, enabling simultaneous determination of these acids in human urine samples (Zheng et al., 2013).

  • Maillard Reaction : Heating 4-aminobutyric acid with reducing sugars produces pyrroles, 2-pyrrolidones, and pyridones, compounds structurally related to E-pyrrolonorleucine and maltosine (Tressl et al., 1993).

  • Modulation of Ion Transport in Plants : 4-Aminobutyric acid may act as a modulator of ion transport in plants, suggesting a potential role in plant growth and development (Kinnersley & Lin, 2000).

  • Nitrogen Source for Yeast : The yeast Saccharomyces cerevisiae utilizes 4-aminobutyric acid as a nitrogen source through specific enzymes (Ramos et al., 1985).

  • Substrates for Enzymes : Substituted 4-aminobutanoic acids can act as substrates for gamma-aminobutyric acid aminotransferase, crucial for certain biochemical processes (Silverman & Levy, 1981).

  • Magnetic Interactions in Chemistry : Artificial amino acid aibH, related to 4-aminobutyric acid, can trap trivalent lanthanide centers in copper cages, highlighting different magnetic interactions (Sopasis et al., 2012).

  • Studying Plant Metabolism : D6-GABA is used to study the uptake, translocation, and metabolism of exogenous GABA in plants, distinguishing it from endogenous GABA (Hijaz & Killiny, 2020).

  • Brain Enzyme Research : The brain enzyme 4-aminobutyrate aminotransferase, involved in neurotransmission, is a focus of research, revealing its complex structure and function (Kwon et al., 1992).

Safety And Hazards

4-Aminobutyric acid-2,2,3,3,4,4-d6 causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing skin thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/eye protection/face protection (P280) .

properties

IUPAC Name

4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c5-3-1-2-4(6)7/h1-3,5H2,(H,6,7)/i1D2,2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCSSZJGUNDROE-NMFSSPJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10496733
Record name 4-Amino(~2~H_6_)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminobutyric acid-2,2,3,3,4,4-d6

CAS RN

70607-85-1
Record name 4-Amino(~2~H_6_)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 70607-85-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
R Ikegami, I Shimizu, T Sato, Y Yoshida, Y Hayashi… - Cell reports, 2018 - cell.com
Brown adipose tissue (BAT) is a metabolically active organ that contributes to the maintenance of systemic metabolism. The sympathetic nervous system plays important roles in the …
Number of citations: 50 www.cell.com
KH Lin, WJ Lu, SH Wang, TH Fong, DS Chou… - Journal of Molecular …, 2014 - Springer
gamma-Aminobutyric acid (GABA) is the major inhibitory neurotransmitter in the central nervous system, and it also appears in peripheral tissues. Platelets are anuclear blood cells that …
Number of citations: 29 link.springer.com
ME Blanco, OB Mayo, T Bandiera, DDP Tonelli… - Journal of neuroscience …, 2020 - Elsevier
Background So far, analytical investigation of neuroactive molecules in cerebrospinal fluid (CSF) of rodent models has been limited to rats, given the intrinsic anatomic difficulties related …
Number of citations: 13 www.sciencedirect.com
L Narduzzi, M del Mar Delgado-Povedano… - … of Chromatography A, 2023 - Elsevier
Cationic, anionic, zwitterionic and, partially polar metabolites are very important constituents of blood serum. Several of these metabolites underpin the core metabolism of cells (eg, …
Number of citations: 1 www.sciencedirect.com
G Vaiva, P Thomas, F Ducrocq, M Fontaine, V Boss… - Biological …, 2004 - Elsevier
BACKGROUND: Gamma amino-butyric acid (GABA) regulates the intensity and the duration of the central hyperadrenergic response in times of high stress and has been negatively …
Number of citations: 211 www.sciencedirect.com
SW Nkinin, PH Tang, B Hallinan, KDR Setchell - Age - msacl.org
Studies indicate that low levels of brain GABA (gamma-aminobutyric acid) are associated with poor seizure control. However, precise measurement of GABA levels in the developing …
Number of citations: 1 www.msacl.org
J Ciapaite, M Albersen, SMC Savelberg… - … et Biophysica Acta (BBA …, 2020 - Elsevier
Pyridox(am)ine 5′-phosphate oxidase (PNPO) catalyzes oxidation of pyridoxine 5′-phosphate (PNP) and pyridoxamine 5′-phosphate (PMP) to pyridoxal 5′-phosphate (PLP), the …
Number of citations: 15 www.sciencedirect.com
Y Zhao, Y Yang, D Wang, J Wang… - Journal of Alzheimer's …, 2022 - content.iospress.com
Background: Diabetic cognitive dysfunction (DCD) is one of severe diabetic complications and might develop to irreversible dementia. Early diagnosis and detection of DCD is …
Number of citations: 4 content.iospress.com
C Chen, SR Laviolette, SN Whitehead… - Journal of the …, 2021 - ACS Publications
Inorganic nanostructured materials such as silicon, carbon, metals, and metal oxides have been explored as matrices of low-background signals to assist the laser desorption/ionization …
Number of citations: 18 pubs.acs.org
C Defaix, A Solgadi, TH Pham, AM Gardier… - … of Pharmaceutical and …, 2018 - Elsevier
In vivo measurement of multiple neurotransmitters is highly interesting but remains challenging in the field of neuroscience. GABA and l-glutamic acid are the major inhibitory and …
Number of citations: 42 www.sciencedirect.com

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